![molecular formula C9H14ClN B13600899 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride CAS No. 2792217-27-5](/img/structure/B13600899.png)
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-yn-1-yl)-1-azaspiro[33]heptanehydrochloride is a synthetic organic compound known for its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and solvents like toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride can undergo various chemical reactions, including:
Substitution: N-alkylation reactions can be performed using propargyl bromide in the presence of a base like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Molecular oxygen, visible light irradiation, and solvents like acetone.
Substitution: Propargyl bromide, sodium hydroxide, and solvents like toluene.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride has several applications in scientific research:
Chemistry: Used as a synthon in Sonogashira cross-coupling reactions.
Medicine: Investigated for its anticancer and immunomodulatory properties.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound’s spirocyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target molecules. This can lead to various biological effects, including anticancer activity and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
Uniqueness
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
2792217-27-5 |
---|---|
Molekularformel |
C9H14ClN |
Molekulargewicht |
171.67 g/mol |
IUPAC-Name |
3-prop-2-ynyl-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-4-8-7-10-9(8)5-3-6-9;/h1,8,10H,3-7H2;1H |
InChI-Schlüssel |
AVHHFBWUSJNGRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1CNC12CCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.